CRLX101 Solubility Enhancement: >1000-Fold Increase in Apparent Solubility Compared to Unconjugated Camptothecin
CRLX101 self-assembles into nanoparticles in aqueous solution, achieving an apparent solubility increase of >1000-fold compared to the parent drug camptothecin, addressing a critical formulation barrier that precluded clinical development of free CPT [1]. The nanoparticle consists of a cyclodextrin-poly(ethylene glycol) copolymer conjugated to CPT at 10-12 wt% loading, forming 20-40 nm particles that remain stable in circulation [2].
| Evidence Dimension | Apparent aqueous solubility |
|---|---|
| Target Compound Data | >1000-fold increase in apparent solubility |
| Comparator Or Baseline | Free camptothecin (unconjugated CPT) |
| Quantified Difference | >1000-fold enhancement |
| Conditions | Self-assembled nanoparticles in aqueous solution |
Why This Matters
This solubility enhancement eliminates the need for toxic solubilizing excipients and enables intravenous administration at therapeutically relevant doses without precipitation.
- [1] Svenson S, Wolfgang M, Hwang J, Ryan J, Eliasof S. Preclinical to clinical development of the novel camptothecin nanopharmaceutical CRLX101. J Control Release. 2011;153(1):49-55. View Source
- [2] Gaur S, Chen L, Yen T, et al. Preclinical study of the cyclodextrin-polymer conjugate of camptothecin CRLX101 for the treatment of gastric cancer. Nanomedicine. 2012;8(5):721-730. View Source
